Ammonium Xylenesulfonate

Description

Classification within Chemical Categories

Ammonium (B1175870) xylenesulfonate holds a unique position in chemical classification, primarily categorized as a hydrotrope but also exhibiting properties of a surfactant. cymitquimica.com Its utility is frequently observed in household and industrial cleaning products, personal care items, and various industrial processes where it acts as a coupling agent, solubilizer, and viscosity modifier. oecd.orgparchem.comatamanchemicals.com

Hydrotropes and surfactants are both amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. scispace.comrsc.org However, the distinction between them lies in their molecular structure and mechanism of action. Surfactants typically have a long hydrophobic tail, which allows them to self-assemble into well-defined structures called micelles above a certain concentration known as the critical micelle concentration (CMC). These micelles can encapsulate insoluble substances, thereby increasing their solubility in a solution. impactfactor.org

Hydrotropes, including ammonium xylenesulfonate, possess a shorter, more compact hydrophobic part. scispace.com This structural difference generally prevents them from forming distinct micelles in the same manner as surfactants. impactfactor.org Instead of micellar solubilization, hydrotropes are thought to increase the solubility of poorly soluble compounds through a variety of other mechanisms. One proposed mechanism involves the self-aggregation of hydrotrope molecules, which creates a different microenvironment that is more favorable for the solute. Another theory suggests that hydrotropes can act as "structure-breakers" or "structure-makers" for water, altering the solvent's properties to accommodate the solute more readily. scispace.com The solubilization by hydrotropes is often characterized by a minimum hydrotrope concentration (MHC) required to initiate a significant increase in solubility. researchgate.net

Research paradigms comparing these two classes of compounds often focus on their aggregation behavior, the concentrations at which they are effective, and their selectivity in solubilizing different types of molecules. While surfactants are highly effective at low concentrations once the CMC is reached, hydrotropes typically require higher concentrations to achieve a similar effect. scispace.com

| Feature | Hydrotropes | Surfactants |

| Hydrophobic Part | Short and bulky | Long hydrocarbon chain |

| Aggregation | Loose, step-wise aggregation | Form well-defined micelles |

| Effective Concentration | Generally higher concentrations required | Effective at low concentrations above CMC |

| Mechanism | Complex, involves self-aggregation and alteration of solvent structure | Micellar encapsulation of insoluble compounds |

Xylenesulfonate, the anionic component of this compound, exists in several isomeric forms depending on the positions of the two methyl groups and the sulfonate group on the benzene (B151609) ring. Commercial this compound is typically a mixture of these isomers. heraproject.com The specific isomer can influence the compound's physical and chemical properties, including its solubility and hydrotropic efficiency.

For instance, studies on the sodium salts of xylenesulfonate isomers have shown differences in their aqueous solubility. The meta-isomer of sodium xylenesulfonate exhibits a higher solubility in water at lower temperatures compared to the ortho- and para-isomers. nih.gov Specifically, at 20°C, the solubility of the para-isomer is 170 mg/mL, the ortho-isomer is 190 mg/mL, and the meta-isomer is over 400 mg/mL. nih.gov This difference in solubility can impact the formulation and performance of products containing these compounds. Research has indicated that while all three isomers demonstrate hydrotropic efficiency, the choice of isomer can be crucial depending on the desired application and operating conditions. nih.gov

| Isomer of Sodium Xylenesulfonate | Solubility in Water at 20°C |

| para-isomer | 170 mg/mL |

| ortho-isomer | 190 mg/mL |

| meta-isomer | > 400 mg/mL |

Historical Trajectories of Academic Inquiry into Hydrotropic Compounds

The scientific investigation into hydrotropy dates back to 1916 , when German biochemist Carl Neuberg first coined the term "hydrotropy". impactfactor.orgamazonaws.comdntb.gov.uanih.gov In his seminal work, Neuberg described the phenomenon of increasing the aqueous solubility of poorly soluble solutes by adding high concentrations of alkali metal salts of various organic acids. amazonaws.comnih.gov His research laid the foundation for understanding this unique solubilization process.

Following Neuberg's initial discoveries, the field of hydrotropy saw gradual development. In the mid-20th century, researchers began to explore the industrial applications of hydrotropes. For example, by 1946, hydrotropes were being utilized in chemical engineering and industrial applications for their ability to solubilize various organic and inorganic compounds. google.com This period also saw the expansion of the definition of hydrotropes to include not just anionic organic salts but also cationic and neutral organic compounds that exhibited similar solubilizing properties.

The latter half of the 20th century and the early 21st century have witnessed a resurgence of interest in hydrotropy, driven by the need for more environmentally friendly and efficient chemical processes. Researchers have increasingly focused on elucidating the precise mechanisms of hydrotropic action and exploring their use in a wide array of applications, from pharmaceuticals to green chemistry. wisdomlib.orgbiointerfaceresearch.comwjpr.net

Contemporary Significance and Broader Implications in Chemical Science

In modern chemical science, hydrotropes like this compound are of significant interest due to their versatility and environmentally benign characteristics. Their ability to enhance the solubility of hydrophobic compounds in aqueous solutions without the need for volatile organic solvents makes them a cornerstone of green chemistry . wisdomlib.orgwjpr.net This has led to their application in various sustainable processes, including the fractionation of lignocellulosic biomass for biofuel production and the synthesis of organic compounds in aqueous media. rsc.orgrsc.orgusda.gov

In the pharmaceutical industry , hydrotropy is being explored as a technique to improve the solubility and bioavailability of poorly water-soluble drugs. researchgate.net This can lead to the development of more effective drug delivery systems. wisdomlib.org

Furthermore, this compound and related hydrotropes continue to be essential components in the formulation of a wide range of consumer and industrial products. They are used in detergents to allow for more concentrated formulations and to improve cleaning efficiency. google.comgoogle.com In the petroleum industry , hydrotropes are investigated for their potential use in enhanced oil recovery (EOR) processes, where they can help to mobilize trapped oil. acs.orgnih.govgoogle.com Recent research has also highlighted the synergistic effects of hydrotropes with surfactants in various applications. acs.org A recent breakthrough in understanding the hydrotropic mechanism, supported by experimental evidence, has further invigorated research in this area, promising the design of new and more efficient hydrotropes for specific applications. ua.pt

Structure

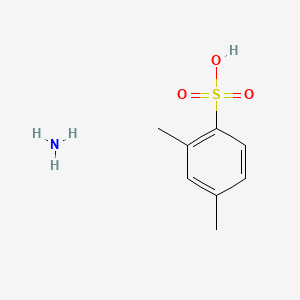

2D Structure

Properties

CAS No. |

26447-10-9 |

|---|---|

Molecular Formula |

C8H10O3S.H3N C8H13NO3S |

Molecular Weight |

203.26 g/mol |

IUPAC Name |

azanium 2,4-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.H3N/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3 |

InChI Key |

FGTOZJXFOAPXMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)C.N |

Other CAS No. |

26447-10-9 |

physical_description |

Solid; [eChemPortal: SIDSUNEP] Available as a clear, yellow liquid with an ammonia odor that is 40% ammonium xylene sulfonate and 60% water; [MSDSonline] |

vapor_pressure |

50.0 [mmHg] |

Origin of Product |

United States |

Synthesis and Derivatization Pathways for Ammonium Xylenesulfonate

Established Synthetic Methodologies and Process Optimization Studies

The traditional synthesis of ammonium (B1175870) xylenesulfonate is a robust process centered on the electrophilic aromatic substitution of xylene, followed by the formation of the ammonium salt.

Sulfonation Reaction Kinetics and Selectivity Research

The foundational step in producing ammonium xylenesulfonate is the sulfonation of xylene. This reaction's kinetics and selectivity are highly dependent on the reaction conditions, particularly the concentration of sulfuric acid. Research has shown that the sulfonation of xylenes can proceed via two different mechanisms depending on the acid concentration. researchgate.net At lower sulfuric acid concentrations, the sulfonating entity is predominantly H3SO4+, while at higher concentrations, H2S2O7 (disulfuric acid) becomes the primary agent. researchgate.net The mechanism involving H2S2O7 is less selective than the H3SO4+ mechanism. researchgate.net

Kinetic studies on the homogeneous sulfonation of p-xylene in aqueous sulfuric acid (72% to 89% H2SO4) have been conducted, with pseudo-first-order rate constants and apparent activation energies reported as a function of acid concentration. researchgate.net The reaction is first order with respect to the aromatic hydrocarbon. researchgate.net

The steric hindrance from the methyl groups on the xylene ring influences the distribution of the resulting sulfonic acid isomers. researchgate.net For instance, in the sulfonation of m-xylene, there is a high selectivity for substitution at the 4-position (98.9 ± 0.4%), with minimal substitution at the 2- and 5-positions. researchgate.net Similarly, o-xylene sulfonation primarily yields substitution at the 4-position (93.5 ± 0.9%). researchgate.net

| Xylene Isomer | Position of Sulfonation | Isomer Percentage (%) | Reference |

|---|---|---|---|

| m-Xylene | 2- | 0.5 ± 0.2 | researchgate.net |

| m-Xylene | 4- | 98.9 ± 0.4 | researchgate.net |

| m-Xylene | 5- | 0.6 ± 0.2 | researchgate.net |

| o-Xylene | 3- | 6.5 ± 0.9 | researchgate.net |

| o-Xylene | 4- | 93.5 ± 0.9 | researchgate.net |

Process optimization often involves controlling reaction temperature and the molar ratio of reactants to maximize the yield of the desired isomer and minimize side reactions. chemithon.com Continuous-flow reactors, such as falling film reactors, are now widely used for preparing sulfonates, allowing for precise control over reaction conditions. saapedia.orgnih.gov

Amidation/Neutralization Processes and Ammonium Salt Formation Chemistry

Following the sulfonation of xylene to produce xylenesulfonic acid, the next step is the formation of the ammonium salt. This is typically achieved through a neutralization reaction. The acidic xylenesulfonic acid is reacted with an ammonium source, most commonly ammonia (B1221849) water (a solution of ammonia in water), to yield this compound. saapedia.org

The chemistry of this step is a straightforward acid-base reaction. The sulfonic acid group (-SO3H) donates a proton to the ammonia (NH3), forming the sulfonate anion (-SO3⁻) and the ammonium cation (NH4⁺).

Reaction: C₈H₉SO₃H (Xylenesulfonic acid) + NH₃ → C₈H₉SO₃⁻NH₄⁺ (this compound)

In some related processes for preparing amides from carboxylic acids, a two-step method is used where an ammonium salt is first formed and then heated to dehydrate it into an amide. libretexts.org However, for the synthesis of this compound, the goal is the stable salt itself, and the neutralization step is typically the final chemical transformation. saapedia.org Patent literature also describes methods where aryl sulfonic acids are reacted with organic amines in a solvent to form the corresponding ammonium salt, which can aid in purification. google.com

Novel Synthetic Routes and Sustainable Chemical Approaches

In line with the growing emphasis on sustainable industrial processes, research has been directed toward developing greener synthetic pathways for chemicals like this compound.

Development of Green Chemistry Principles in this compound Synthesis

Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. nih.gov this compound, as a hydrotrope, is itself considered an environmentally benign alternative to volatile organic solvents in various applications. kuleuven.bebiointerfaceresearch.com Hydrotropes can enhance the solubility of poorly soluble compounds in water, providing a safer and more sustainable medium for chemical reactions. kuleuven.beresearchgate.net

The application of green chemistry to the synthesis of this compound can involve several strategies:

Use of Safer Solvents: Developing synthetic routes that utilize water as a solvent instead of concentrated sulfuric acid where possible. Facile and environmentally benign syntheses of related compounds like sulfonamides have been demonstrated in aqueous media. rsc.org

Catalysis: Employing recyclable solid acid catalysts to replace corrosive liquid acids like sulfuric acid, which would reduce waste and simplify product separation.

Waste Reduction: Optimizing reaction conditions in continuous-flow systems can significantly reduce the formation of by-products and decrease wastewater emission. nih.gov For example, continuous nitration processes, a related electrophilic substitution, have been shown to reduce phenolic impurities, thereby omitting the need for alkaline washing steps. nih.gov

| Principle | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvent/Catalyst | Concentrated Sulfuric Acid (oleum) | Recyclable solid acid catalysts; Water as solvent | chemithon.comrsc.org |

| Process Type | Batch processing | Continuous-flow synthesis | nih.gov |

| Waste Generation | Spent acid, by-products requiring neutralization and washing steps | Reduced by-products, catalyst recycling, minimized wastewater | nih.gov |

| Raw Materials | Petroleum-derived xylene | Bio-derived xylene from renewable feedstocks | rsc.org |

Exploration of Bio-Derived Precursors and Biocatalytic Transformations

A key aspect of sustainable chemistry is the use of renewable feedstocks. nih.gov The xylene used in conventional this compound synthesis is derived from petroleum. Research has demonstrated the successful synthesis of renewable p-xylene from bio-based 2,5-dimethylfuran (DMF) and ethylene. rsc.org DMF can be produced from fructose, a sugar readily available from biomass. This pathway provides a route to a bio-based aromatic precursor, paving the way for the production of this compound from renewable resources. rsc.org

Additionally, there is a broader trend in synthesizing bio-based surfactants from renewable monosaccharides through processes like one-pot reductive amination. nih.gov While not directly applied to this compound yet, these methodologies highlight the potential for developing biocatalytic or chemo-catalytic routes from biomass-derived intermediates to produce aromatic sulfonates in the future.

Chemical Derivatization Strategies for Tailored Functionality in Research Applications

Chemical derivatization involves modifying a compound to alter its properties for a specific purpose, often to enhance its performance in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netlibretexts.org While this compound is primarily used as a hydrotrope or surfactant, its chemical structure offers sites for derivatization for research applications. cosmeticsinfo.orgthegoodscentscompany.com

The primary functional groups available for derivatization are the aromatic ring and the sulfonate group.

Aromatic Ring Derivatization: The benzene (B151609) ring can undergo further electrophilic substitution reactions, such as nitration or halogenation. These modifications could be used to introduce labels or other functional groups for specific analytical or binding studies.

Sulfonate Group Transformation: The sulfonate group can be converted into more reactive functional groups. For example, it can be transformed into a sulfonyl chloride (-SO₂Cl) group. Sulfonyl chlorides are valuable intermediates that can react with a wide range of nucleophiles, such as amines, to form sulfonamides. rsc.org This allows for the covalent attachment of the xylenesulfonate moiety to other molecules of interest.

In the context of analytical chemistry, derivatization is often employed to introduce a chromophore or fluorophore for UV-Vis or fluorescence detection, or to improve ionization efficiency for mass spectrometry. nih.gov

| Target Functional Group | Derivatization Reagent Class | Purpose | Reference |

|---|---|---|---|

| Hydroxyl (if introduced to ring) | Dansyl Chloride (DC) | Adds a fluorescent tag for HPLC-FLD detection | nih.gov |

| Hydroxyl (if introduced to ring) | p-Toluenesulfonyl Isocyanate (PTSI) | Improves ionization for mass spectrometry | nih.gov |

| Amine (if introduced to ring) | o-Phthalaldehyde (OPA) | Forms fluorescent derivatives for HPLC detection | libretexts.org |

| Sulfonate (via sulfonyl chloride) | Amines/Alcohols | Formation of sulfonamides/sulfonate esters for further functionalization | rsc.org |

These derivatization strategies, while not commonly reported for this compound itself, represent standard chemical transformations that could be applied to tailor its functionality for specific research applications, such as developing novel analytical probes or functionalized surfactants.

Fundamental Mechanistic Investigations of Ammonium Xylenesulfonate As a Hydrotrope

Molecular-Level Interactions and Solubilization Phenomena

The efficacy of ammonium (B1175870) xylenesulfonate as a hydrotrope is rooted in its molecular structure, which facilitates complex interactions at interfaces and within the bulk solution to enhance the solubility of otherwise insoluble compounds.

Studies on Interfacial Tension Reduction and Surface Activity Mechanisms

Ammonium xylenesulfonate exhibits surface activity, meaning it can adsorb at interfaces and reduce interfacial tension. However, its mechanism differs from that of traditional surfactants. While surfactants typically possess a distinct hydrophilic head and a long hydrophobic tail, leading to significant surface tension reduction and micelle formation at a critical micelle concentration (CMC), hydrotropes have a smaller hydrophobic part.

Research on a series of alkyl m-xylene sulfonate isomers has provided insights into their surface activity. Studies have determined the critical micelle concentration (CMC), surface tension at the CMC, maximum surface excess concentration (Γmax), and the area per molecule at the interface. For these related compounds, as the length of the alkyl chain increases, the surfactant molecules tend to pack more closely at the gas-liquid interface. This closer packing leads to a decrease in the CMC, an increase in the adsorption density, and a more significant reduction in surface tension researcher.life.

The general mechanism for interfacial tension reduction by surface-active agents involves their accumulation at the interface, which disrupts the cohesive energy between the solvent molecules. For hydrotropes like this compound, this reduction is often less pronounced than for conventional surfactants. Their smaller hydrophobic part limits their tendency to self-aggregate and form micelles, which are highly effective at sequestering hydrophobic molecules away from the aqueous phase and reducing interfacial tension.

The table below summarizes the surface activity parameters for a series of alkyl m-xylene sulfonate isomers, which can be considered analogous to the behavior of this compound.

| Isomer | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (mN/m) | Maximum Surface Excess (Γmax) (mol/cm²) | Area per Molecule (Ų) |

|---|---|---|---|---|

| C4-m-xylenesulfonate | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| C6-m-xylenesulfonate | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| C8-m-xylenesulfonate | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Elucidation of Solubilization Enhancement for Sparingly Soluble Organic Compounds

The primary function of this compound as a hydrotrope is to increase the solubility of poorly water-soluble organic compounds. This is a critical aspect in various industrial applications, including the formulation of cleaning agents, personal care products, and pharmaceuticals.

The mechanism of hydrotropic solubilization is a subject of ongoing research, but it is generally accepted to be different from micellar solubilization. Instead of encapsulating the solute within a micelle, hydrotropes are thought to form less organized, dynamic aggregates with the solute molecules. These aggregates can be in the form of dimers, trimers, or larger clusters. The aromatic ring of the xylenesulfonate moiety can engage in π-π stacking interactions with aromatic solutes, while the sulfonate group enhances the water solubility of the aggregate.

Various techniques are employed to enhance the solubility of poorly soluble drugs, with hydrotropy being a significant one. The use of hydrotropes is advantageous because it often does not require chemical modification of the drug or the use of organic solvents nih.govnih.govjaper.inresearchgate.net. Studies have shown that the solubility of certain drugs can be significantly increased in the presence of hydrotropes.

Solution Behavior and Aggregation Dynamics

The behavior of this compound in aqueous solutions is characterized by a tendency to form non-micellar aggregates, which is a key distinction from traditional surfactants. The nature of these aggregates is influenced by factors such as concentration and temperature.

Comparative Analysis of Non-Micellar Association Structures with Traditional Surfactants

Traditional surfactants, above their CMC, form well-defined spherical or cylindrical micelles with a hydrophobic core and a hydrophilic corona. In contrast, hydrotropes like this compound are believed to form more loosely associated, non-micellar structures. These aggregates are often described as being planar or stacked, with the aromatic rings of the hydrotrope molecules interacting via π-π stacking.

This difference in aggregation behavior is primarily due to the molecular structure of hydrotropes. The relatively small and bulky hydrophobic group of xylenesulfonate does not favor the packing required to form spherical micelles. The aggregation is often a stepwise process, with the size of the aggregates gradually increasing with concentration, rather than the abrupt formation of micelles at a specific CMC.

Studies comparing the aggregation behavior of various surfactants have highlighted the unique nature of hydrotrope aggregation. For instance, the aggregation of traditional anionic surfactants can be compared with the behavior of hydrotropes to understand the differences in their self-assembly in solution researchgate.net.

Influence of Concentration and Temperature on Aqueous Solution Phase Behavior

The phase behavior of aqueous solutions of this compound is dependent on both its concentration and the temperature of the system. At low concentrations, hydrotropes typically exist as monomers. As the concentration increases, they begin to self-aggregate. The transition to aggregated structures is generally gradual and does not exhibit a sharp critical point like the CMC of traditional surfactants.

The phase diagram of a ternary system containing water, a cationic surfactant (didodecyldimethylammonium bromide), and a hydrotrope (sodium xylenesulfonate) revealed the formation of various phases, including micellar solutions (L1 and L3), a cubic liquid crystal (CLC), a crystalline (gel) phase, and lamellar liquid crystals (LLC1 and LLC2) srce.hr. This indicates the rich and complex phase behavior that can be expected in systems containing xylenesulfonates.

Temperature also plays a crucial role in the phase behavior. Changes in temperature can affect the solubility of the hydrotrope, the extent of its aggregation, and its interactions with other components in the solution. For instance, an increase in temperature can lead to changes in the hydration of the hydrophilic group and the hydrophobic interactions, thereby altering the phase boundaries of the system researchgate.netnih.govmdpi.com. A study on an aqueous solution of ammonium chloride showed a phase diagram with a eutectic point, where the solidified solid is ice on the water-rich side and ammonium chloride on the salt-rich side researchgate.net. While this is a simpler system, it illustrates the fundamental principles of temperature and concentration-dependent phase behavior.

Cooperative Association Phenomena with Other Amphiphiles

This compound can exhibit cooperative association with other amphiphilic molecules, such as traditional surfactants. This co-aggregation can lead to synergistic effects, where the properties of the mixed system are different from, and often superior to, the properties of the individual components.

The interaction between hydrotropes and other surfactants can lead to the formation of mixed aggregates. In the case of the water/didodecyldimethylammonium bromide/sodium xylenesulfonate system, the interaction between the cationic surfactant and the anionic hydrotrope leads to the formation of various liquid crystalline phases srce.hr. This demonstrates the strong cooperative association that can occur between different types of amphiphiles. These interactions are driven by a combination of electrostatic and hydrophobic forces.

Thermodynamic and Kinetic Aspects of Hydrotropic Action

The efficacy of this compound as a hydrotrope is fundamentally governed by thermodynamic and kinetic principles. The spontaneous nature of hydrotropic solubilization is a result of a favorable change in the Gibbs free energy of the system, which is intricately linked to enthalpic and entropic contributions. Concurrently, the rate at which a poorly soluble solute dissolves in an aqueous solution of this compound is a matter of kinetics, influenced by factors such as diffusion and mass transfer. A comprehensive understanding of these aspects is crucial for elucidating the mechanisms of hydrotropy.

Enthalpic and Entropic Contributions to Solubilization Processes

The dissolution of a solute in water involves breaking solute-solute and solvent-solvent bonds, which is an endothermic process (positive ΔH), and the formation of solute-solvent bonds, which is an exothermic process (negative ΔH). In the case of hydrophobic solutes in water, the disruption of the highly ordered hydrogen-bonded network of water to accommodate the solute molecules leads to a significant entropic penalty (negative ΔS), which is a major reason for their poor solubility.

Hydrotropes, such as this compound, modify the solvent environment to make the solubilization process more favorable. The introduction of the hydrotrope can lead to several changes:

In many hydrotropic systems, a phenomenon known as enthalpy-entropy compensation is observed. acs.orgmdpi.comnih.gov This means that a favorable enthalpic change (negative ΔH) is often accompanied by an unfavorable entropic change (negative ΔS), and vice versa. Despite large individual changes in enthalpy and entropy, the resulting change in Gibbs free energy can be relatively small. mdpi.comnih.gov The effectiveness of a hydrotrope is determined by the delicate balance between these two thermodynamic parameters.

Table 1: Influence of Sodium Xylenesulfonate (NaXS) Concentration on the Solubility of Redox-Active Organic Compounds

| Solute | NaXS Concentration (wt %) | Solubility (M) |

|---|---|---|

| 4-OH-TEMPO | 0 | 1.18 ± 0.04 |

| 20 | 1.99 ± 0.12 | |

| Anthraquinone-2,7-disulfonate (AQDS) | 0 | 0.83 ± 0.03 |

| 20 | 0.39 ± 0.06 | |

| 4,5-dihydroxy-1,3-benzenedisulfonate (BDS) | 0 | 0.52 ± 0.01 |

Data sourced from a study on the influence of hydrotropes on redox-active compounds. nih.gov Note that for AQDS and BDS, the solubility decreased, indicating that the specific interactions in these systems are unfavorable for hydrotropic action under the studied conditions.

Kinetic Studies of Solute Dissolution in Hydrotropic Systems

While thermodynamics dictates the extent of solubilization, kinetics governs the rate at which this equilibrium is achieved. The dissolution of a solid solute in a liquid is a dynamic process involving the transport of solute molecules from the solid-liquid interface into the bulk solution. The rate of this process is of significant practical importance in various applications.

The dissolution rate of a solid in a liquid can often be described by the Noyes-Whitney equation: researchgate.netnih.gov

dC/dt = (D * A * (Cs - C)) / h

Where:

dC/dt is the rate of dissolution

D is the diffusion coefficient of the solute

A is the surface area of the solid solute

Cs is the saturation solubility of the solute

C is the concentration of the solute in the bulk solution at time t

h is the thickness of the diffusion layer

This compound can influence the dissolution kinetics through several of these parameters:

Saturation Solubility (Cs): As established in the thermodynamic discussion, the primary role of a hydrotrope is to increase the saturation solubility (Cs) of the solute. According to the Noyes-Whitney equation, an increase in Cs directly leads to a larger concentration gradient (Cs - C), which is the driving force for dissolution, thereby increasing the dissolution rate.

Surface Area (A) and Wetting: Hydrotropes can also enhance the wetting of the solid solute's surface, which can lead to a more effective surface area (A) being available for dissolution. Improved wetting allows the solvent to more readily contact the solute particles, facilitating their transfer into the solution.

Kinetic studies on hydrotropic systems often involve measuring the dissolution rate under various conditions of hydrotrope concentration, temperature, and agitation. Such studies are essential for optimizing formulations and processes where rapid dissolution is desired.

Research on sodium xylenesulfonate (NaXS) has shown that the presence of the hydrotrope can decrease the diffusion coefficients of solutes, primarily due to the increased viscosity of the solution. The following table presents data on the diffusion coefficients of two redox-active compounds in the absence and presence of NaXS.

Table 2: Effect of Sodium Xylenesulfonate (NaXS) on the Diffusion Coefficients of Selected Compounds

| Compound | NaXS Concentration (wt %) | Diffusion Coefficient of Oxidized Species (D_ox) (x 10⁻⁶ cm²/s) | Diffusion Coefficient of Reduced Species (D_red) (x 10⁻⁶ cm²/s) |

|---|---|---|---|

| 4-OH-TEMPO | 0 | 4.8 ± 0.2 | 4.9 ± 0.1 |

| 20 | 3.3 ± 0.1 | 3.4 ± 0.1 | |

| 4,5-dihydroxy-1,3-benzenedisulfonate (BDS) | 0 | 4.3 ± 0.1 | 4.1 ± 0.1 |

Data for BDS is shown with the hydrotrope proline as NaXS decreased its solubility. This data is included to illustrate the general effect of hydrotropes on diffusion. Data sourced from a study on the influence of hydrotropes on redox-active compounds. nih.gov

Advanced Analytical and Spectroscopic Characterization in Ammonium Xylenesulfonate Research

Spectroscopic Methodologies for Structural and Solution State Analysis

Spectroscopic techniques are fundamental in confirming the chemical structure of ammonium (B1175870) xylenesulfonate and characterizing its behavior in aqueous environments, particularly its tendency to self-assemble into aggregates.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of ammonium xylenesulfonate.

¹H and ¹³C NMR Spectroscopy provide detailed information about the molecular framework. In ¹H NMR, the aromatic protons of the xylene ring typically appear as a complex multiplet in the range of 7.0-7.8 ppm. The protons of the two methyl groups attached to the ring would be observed as singlets, likely between 2.2 and 2.7 ppm. The protons of the ammonium ion (NH₄⁺) may appear as a broad singlet, with a chemical shift that can be highly dependent on solvent, concentration, and temperature.

In ¹³C NMR spectroscopy, distinct signals would correspond to each unique carbon atom in the xylene ring and the methyl groups. The aromatic carbons would resonate in the approximate range of 125-145 ppm, with the carbon atoms directly bonded to the sulfonate and methyl groups having characteristic chemical shifts. The methyl carbons would produce signals at the higher field end of the spectrum, typically around 20-25 ppm. While experimental spectra are not widely published, predicted shifts serve as a useful guide for structural confirmation. guidechem.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands. Strong bands around 1040 cm⁻¹ and 1180 cm⁻¹ are indicative of the symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃⁻), respectively. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The N-H stretching vibrations of the ammonium ion (NH₄⁺) would be visible as a broad band around 3100-3300 cm⁻¹.

Table 1: Predicted and Characteristic Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 7.8 ppm |

| Methyl Protons (-CH₃) | 2.2 - 2.7 ppm | |

| Ammonium Protons (NH₄⁺) | Variable, broad | |

| ¹³C NMR | Aromatic Carbons (Ar-C) | 125 - 145 ppm |

| Methyl Carbons (-CH₃) | 20 - 25 ppm | |

| FT-IR | N-H Stretch (Ammonium) | ~3100 - 3300 cm⁻¹ |

| Aromatic C-H Stretch | >3000 cm⁻¹ | |

| Aromatic C=C Stretch | ~1450 - 1600 cm⁻¹ | |

| Asymmetric SO₃⁻ Stretch | ~1180 cm⁻¹ |

Light scattering techniques are indispensable for studying the self-aggregation of this compound in solution, a phenomenon central to its function as a hydrotrope. These methods provide insights into the size, shape, and interactions of the aggregates (micelles) that form above a certain concentration known as the critical micelle concentration (CMC).

Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. researchgate.net Analysis of these fluctuations yields the translational diffusion coefficient (Dₜ), which can be used to calculate the hydrodynamic radius (Rₕ) of the micelles via the Stokes-Einstein equation. nih.gov DLS is particularly effective for determining the onset of aggregation and characterizing the size distribution of the resulting micelles. researchgate.netmuser-my.com

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. uni-tuebingen.de This information is used to determine the weight-average molecular weight (Mₙ) of the micelles. embl-hamburg.de From the molecular weight of the micelles and that of a single surfactant monomer, the aggregation number (Nₐgg)—the average number of monomers per micelle—can be calculated. researchgate.net SLS also provides the second virial coefficient (A₂), which offers information about the interactions between micelles in solution. nih.gov

Table 2: Representative Light Scattering Data for a Xylenesulfonate Surfactant System

| Parameter | Symbol | Typical Value | Information Provided |

|---|---|---|---|

| Hydrodynamic Radius | Rₕ | 1 - 5 nm | Average size of micelles in solution |

| Aggregation Number | Nₐgg | 10 - 50 | Number of monomers per micelle |

Surface and Interfacial Science Techniques

The efficacy of this compound as a surfactant is defined by its ability to adsorb at interfaces (e.g., air-water or oil-water) and reduce surface or interfacial tension. Specialized techniques are employed to quantify these properties.

Automated tensiometry is the standard method for measuring the surface activity of surfactants like this compound. Techniques such as the Du Noüy ring or Wilhelmy plate method are used to measure the surface tension of aqueous solutions at various concentrations.

A plot of surface tension versus the logarithm of the concentration typically shows a sharp decrease in surface tension, which then plateaus. The concentration at which this break occurs is the Critical Micelle Concentration (CMC). researchgate.net At concentrations above the CMC, excess surfactant molecules form micelles in the bulk solution rather than further populating the interface. The surface tension value at the plateau is known as the surface tension at the CMC (γ_cmc). These two parameters, CMC and γ_cmc, are critical indicators of a surfactant's efficiency and effectiveness.

Table 3: Illustrative Surface Tension Data for Determining CMC of a Hydrotrope

| Concentration (mM) | Surface Tension (mN/m) |

|---|---|

| 10 | 72.0 |

| 50 | 68.5 |

| 100 | 64.2 |

| 200 | 58.1 |

| 350 (CMC) | 51.5 |

| 500 | 51.4 |

Interfacial rheology probes the mechanical properties of the surfactant monolayer at an interface. nii.ac.jp Techniques such as oscillating drop or bubble tensiometry are used to apply a periodic expansion and compression to an interface and measure the resulting change in interfacial tension. nih.gov This allows for the determination of the dilatational viscoelastic modulus (E), which is composed of an elastic (storage) and a viscous (loss) component.

A high elastic modulus suggests the formation of a rigid, well-structured interfacial film, while the viscous component relates to energy dissipation processes. tandfonline.com The frequency dependence of the modulus provides insights into the dynamics of surfactant adsorption and desorption at the interface. mdpi.com For example, at low frequencies, surfactant molecules may have sufficient time to diffuse between the bulk solution and the interface, a process known as diffusion-controlled adsorption. At higher frequencies, the adsorption process may be limited by an energy barrier at the interface, known as kinetic-controlled adsorption. researchgate.net

Table 4: Conceptual Interfacial Dilatational Rheology Data

| Surfactant Conc. | Oscillation Frequency (Hz) | Dilatational Modulus, E (mN/m) | Dominant Relaxation Process |

|---|---|---|---|

| Below CMC | 0.05 | Low | Diffusion Exchange |

| Above CMC | 0.05 | Moderate | Diffusion & In-film Reorganization |

Calorimetric Studies of Solution Energetics

Calorimetry provides direct measurement of the heat changes associated with dissolution and micellization, offering fundamental thermodynamic insights into the behavior of this compound in solution.

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to determine the thermodynamic parameters of micellization. chemrevlett.comchemrevlett.com In an ITC experiment, a concentrated surfactant solution is titrated into a solvent (water), and the minute heat released or absorbed during the demicellization process is measured. nih.gov This allows for the direct determination of the enthalpy of micellization (ΔH_mic).

The CMC can also be identified from the inflection point of the titration curve. From the CMC and ΔH_mic, other key thermodynamic parameters, such as the Gibbs free energy of micellization (ΔG_mic) and the entropy of micellization (ΔS_mic), can be calculated. These values reveal the driving forces behind the self-assembly process. For many surfactants, micellization is an entropy-driven process, stemming from the release of structured water molecules from around the hydrophobic tails of the monomers (the hydrophobic effect). columbia.edu The enthalpy of solution (ΔH_soln), which is the heat change when the solid compound dissolves in a large amount of solvent, can also be measured and is an important parameter for end-use applications. issr.edu.khlibretexts.org

Table 5: Thermodynamic Parameters of Micellization for a Typical Anionic Surfactant

| Parameter | Symbol | Typical Value Range | Thermodynamic Insight |

|---|---|---|---|

| Gibbs Free Energy | ΔG_mic | -20 to -40 kJ/mol | Spontaneity of the micellization process |

| Enthalpy | ΔH_mic | -10 to +5 kJ/mol | Heat absorbed or released during micellization |

Theoretical and Computational Modeling of Ammonium Xylenesulfonate Systems

Quantum Chemical Approaches (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods are indispensable for investigating the intrinsic properties of the ammonium (B1175870) xylenesulfonate molecule, independent of bulk solvent effects. These calculations, rooted in the principles of quantum mechanics, provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the molecular structure of the xylenesulfonate anion. researchgate.netdergipark.org.tr DFT calculations can be employed to determine the most energetically favorable geometries of the different possible isomers of xylenesulfonate (e.g., 2,4-dimethylbenzenesulfonate (B253566), 3,4-dimethylbenzenesulfonate). By comparing the calculated total energies of these isomers, their relative thermodynamic stabilities can be predicted, which is crucial for understanding the composition of commercial ammonium xylenesulfonate mixtures. eurjchem.commdpi.com

Furthermore, these calculations reveal the electronic structure that dictates the molecule's reactivity. Molecular modeling can elucidate the mechanism of aromatic sulfonation, the process used to synthesize the xylenesulfonate anion. nih.govacs.org The distribution of electron density, for example, can identify sites susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for its chemical behavior and interactions with other molecules.

Table 1: Illustrative DFT-Calculated Properties for a Xylenesulfonate Anion Isomer. This table presents a hypothetical but representative set of data obtainable from a DFT calculation on a single 2,4-dimethylbenzenesulfonate anion in a vacuum, showcasing key electronic and structural parameters.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -955.432 | Used to compare the relative stability of different isomers. |

| HOMO Energy (eV) | -7.21 | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | -0.89 | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (eV) | 6.32 | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment (Debye) | 8.54 | Quantifies the overall polarity of the molecule, influencing intermolecular forces. |

Quantum chemical calculations provide a detailed map of the charge distribution within the xylenesulfonate anion. 66.39.60acs.org Contrary to a simplified view, the negative charge is not confined to the sulfonate (-SO₃⁻) group but is delocalized across the entire molecule, including the aromatic ring, due to resonance and inductive effects. researchgate.net Semi-empirical quantum methods have shown that for sulfonate surfactants, a significant portion of the headgroup charge is distributed into the rest of the molecule. 66.39.60 This charge delocalization is fundamental to its interaction with water, counter-ions (ammonium), and solutes.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's interaction capabilities. The spatial distribution of these frontier orbitals indicates the most probable regions for engaging in electron-donating and electron-accepting interactions, respectively. Molecular Electrostatic Potential (MEP) maps, derived from these calculations, offer a visual guide to the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions that govern electrostatic interactions.

Molecular Dynamics Simulations of Solution Behavior

While quantum chemistry examines the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules over time. MD is the principal tool for understanding how this compound functions within a complex solution environment, providing a dynamic picture of hydrotropy. pku.edu.cn

MD simulations can be performed at different levels of resolution. taylorfrancis.comAtomistic simulations represent every atom in the system (this compound, water, solute) explicitly. This high-fidelity approach allows for a detailed investigation of specific intermolecular forces, such as hydrogen bonding between the sulfonate group and water, π-π stacking between aromatic rings of the hydrotrope, and van der Waals interactions between the hydrotrope's methyl groups and a non-polar solute. researchgate.net These simulations can precisely model the structuring of water around the hydrotrope and how this structure is perturbed by the introduction of a solute.

For studying larger-scale phenomena that occur over longer timescales, such as the formation of large aggregates, coarse-grained (CG) simulations are employed. nih.govresearchgate.net In a CG model, groups of atoms are bundled into single "beads," reducing the computational complexity. researchgate.net For this compound, the aromatic ring, the sulfonate group, and the ammonium counter-ion might each be represented as a single bead. This simplification enables simulations to reach the microsecond or longer timescales necessary to observe the complete process of hydrotropic solubilization and self-assembly. nih.gov

Table 2: Comparison of Atomistic and Coarse-Grained Simulation Models. This table outlines the key differences, strengths, and applications of the two primary molecular dynamics simulation techniques used to study hydrotrope systems.

| Feature | Atomistic Model | Coarse-Grained (CG) Model |

|---|---|---|

| Level of Detail | Explicit representation of every atom. | Groups of atoms are represented as single interaction sites ("beads"). |

| Typical Timescale | Nanoseconds (ns). | Microseconds (µs) to milliseconds (ms). |

| Computational Cost | Very high. | Significantly lower than atomistic models. researchgate.net |

| Key Applications | Analysis of specific hydrogen bonds, detailed solvent structuring, interfacial orientation, and short-range interaction forces. | Modeling of large-scale self-assembly, aggregate morphology, phase behavior, and long-timescale dynamic processes. worktribe.com |

Unlike traditional surfactants that form well-defined micelles above a critical concentration, hydrotropes like this compound are thought to engage in a more gradual, step-wise self-aggregation process. wikipedia.org MD simulations are uniquely suited to capture the dynamics of this process. nih.govacs.org Simulations can visualize how hydrotrope molecules begin to form small, transient clusters that can grow in size, particularly in the presence of a poorly soluble solute.

These models can explore non-canonical aggregation pathways, revealing the formation of disordered, dynamic, and non-spherical aggregates. The simulations can track the orientation of the hydrotrope molecules relative to each other and to the solute, testing hypotheses about whether aggregation is driven primarily by hydrophobic interactions of the xylene rings or by other forces. This provides a molecular-level explanation for how the hydrotrope creates localized environments that are more favorable for the solute than the bulk aqueous solution.

COSMO-RS and Other Solvation Models for Predictive Solubilization Research

Predicting the solubility of a given compound in a specific solvent is a central challenge in chemical engineering. Continuum solvation models offer a computationally efficient alternative to explicit solvent simulations for predicting thermodynamic properties like solubility. github.iofaccts.de

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a particularly powerful predictive method that bridges quantum chemistry and statistical thermodynamics. ntnu.noresearchgate.net The process begins with a quantum chemical (typically DFT) calculation of the molecule of interest (e.g., the xylenesulfonate anion and a target solute) as if it were in a perfect conductor. core.ac.uk This generates a "σ-profile," a histogram of the screening charge density on the molecule's surface. The thermodynamic properties of the liquid phase, including activity coefficients and solubilities, are then calculated by considering the statistical interactions between these surface charge profiles. researchgate.net

A key advantage of COSMO-RS is its predictive power. researchgate.net Because it is based on first-principles quantum mechanical calculations, it can be used to predict the solubilizing effect of this compound on a vast range of new or hypothetical solute molecules without the need for extensive experimental data or system-specific parameterization. approcess.com This makes COSMO-RS an invaluable tool for in silico screening, allowing researchers to rapidly assess the potential efficacy of this compound as a hydrotrope for various applications and to guide the design of new hydrotropic systems.

Application of Machine Learning and Artificial Intelligence for Predictive Hydrotropic Efficacy

The utilization of machine learning (ML) and artificial intelligence (AI) represents a paradigm shift in the theoretical and computational modeling of chemical systems, including the study of hydrotropy. For this compound, these advanced computational tools offer the potential to significantly accelerate the discovery and optimization of its hydrotropic applications. By leveraging large datasets and complex algorithms, ML and AI can model the intricate, non-linear relationships between molecular structures and their physicochemical properties, leading to predictive models of hydrotropic efficacy.

One of the primary approaches in this domain is the application of artificial neural networks (ANNs). nih.govresearchgate.netresearchgate.net ANNs, a class of machine learning models inspired by the structure of the human brain, have demonstrated the ability to generate highly accurate predictions regarding the efficacy of hydrotropes in enhancing the solubility of various substances. nih.govresearchgate.net For instance, ANNs have been successfully trained on experimental data, along with various known and computed physicochemical properties of hydrotropes, to predict the solubilization of poorly water-soluble drugs. nih.govresearchgate.net Interrogation of the network's connection weights can also provide a quantitative assessment of the relative importance of different hydrotrope properties in determining the extent of solubility enhancement. researchgate.net This in-silico screening of drug/hydrotrope systems offers the potential to reduce the need for extensive laboratory testing, thereby saving time and costs in formulation development. nih.govresearchgate.net

Another significant area of application is the development of Quantitative Structure-Property Relationship (QSPR) models. nih.govresearchgate.netnih.gov QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological properties. researchgate.net In the context of this compound, a QSPR model could be developed to predict its hydrotropic efficacy based on a set of molecular descriptors. These descriptors, which can be categorized based on sequence, structure, and surface patches, provide a computational framework for making liability predictions. nih.gov

The successful implementation of ML and AI in predicting the hydrotropic efficacy of this compound would involve several key steps. Initially, a comprehensive dataset would need to be compiled, containing information on the solubility enhancement of various poorly soluble compounds in the presence of this compound at different concentrations. This dataset would also include a wide range of molecular descriptors for both the solute and the hydrotrope. Subsequently, various ML algorithms, such as Random Forest, XG-Boost, and CatBoost, could be applied to this dataset to develop predictive models. biorxiv.org The performance of these models would then be rigorously evaluated to ensure their accuracy and reliability.

The interpretability of these models is also a crucial aspect, as it allows for the identification of key molecular features that influence the predicted outcomes. biorxiv.org This understanding can guide the rational design of new and more effective hydrotropic systems. While the direct application of these advanced computational methods to this compound is still an emerging area of research, the foundational principles and successful applications in related systems strongly suggest their significant potential.

Hypothetical Research Findings and Data Tables

To illustrate the potential of machine learning in this field, consider a hypothetical study aimed at predicting the solubility enhancement factor of a model drug in aqueous solutions of this compound.

Table 1: Hypothetical Performance of Machine Learning Models in Predicting Hydrotropic Efficacy

| Model | R-squared (R²) | Mean Squared Error (MSE) | Root Mean Squared Error (RMSE) |

| Artificial Neural Network (ANN) | 0.95 | 0.025 | 0.158 |

| Random Forest | 0.92 | 0.040 | 0.200 |

| Support Vector Machine (SVM) | 0.88 | 0.060 | 0.245 |

| Multiple Linear Regression (MLR) | 0.75 | 0.125 | 0.354 |

This table presents hypothetical data for illustrative purposes.

In this hypothetical scenario, the Artificial Neural Network (ANN) model demonstrates the highest predictive accuracy, as indicated by the highest R-squared value and the lowest error metrics.

Table 2: Hypothetical Key Molecular Descriptors Identified by the ANN Model

| Descriptor | Relative Importance (%) |

| Hydrophilic-Lipophilic Balance (HLB) of Solute | 35 |

| Molecular Weight of Solute | 20 |

| Polar Surface Area (PSA) of Solute | 18 |

| Concentration of this compound | 15 |

| Number of Aromatic Rings in Solute | 12 |

This table presents hypothetical data for illustrative purposes.

This table illustrates how an analysis of the trained machine learning model could reveal the most influential factors in determining the hydrotropic efficacy of this compound for a particular solute.

Research Applications of Ammonium Xylenesulfonate in Complex Chemical Systems

Advanced Formulation Science and Engineering

In formulation science, ammonium (B1175870) xylenesulfonate is valued for its role as a solubilizer, coupling agent, and stabilizer. neaseco.com These functions are critical in creating stable and effective liquid products, ranging from household detergents to personal care items. nih.govupichem.com Its primary mechanism of action is hydrotropy, which distinguishes it from classical surfactants that form well-defined micelles.

Stabilization Mechanisms of Multiphase Systems (Emulsions, Suspensions, Microemulsions)

Ammonium xylenesulfonate contributes to the stability of multiphase systems through the mechanism of hydrotropy. Unlike traditional surfactants that create structured micelles to encapsulate hydrophobic molecules, hydrotropes like this compound work through a less cooperative, water-mediated aggregation process.

The stabilization mechanism involves the following key aspects:

Interfacial Tension Reduction: While not as potent as primary surfactants, this compound does accumulate at interfaces, reducing the interfacial tension between oil and water or between solid particles and a liquid medium. This facilitates the formation and stabilization of dispersions.

Hydrotropic Aggregation: The xylenesulfonate molecules organize in the bulk aqueous phase, forming loose, dynamic aggregates. These aggregates can incorporate poorly soluble (hydrophobic) solutes, effectively shielding them from the bulk water phase and preventing coalescence or flocculation. This process is not driven by the formation of a distinct micellar core but rather by favorable, transient interactions between the hydrotrope's non-polar part and the solute.

Coupling Action: In complex formulations containing multiple surfactants and other components, this compound acts as a "coupling agent." It improves the miscibility of otherwise incompatible ingredients, preventing phase separation and maintaining a single, homogenous phase. This is particularly important in concentrated liquid detergents where high levels of surfactants can form viscous, unstable liquid crystalline phases.

Rheological Modification and Viscosity Control in Complex Fluids

This compound is widely recognized as a viscosity control agent, often employed to reduce the viscosity of concentrated surfactant solutions and formulations. specialchem.com High concentrations of surfactants, especially in heavy-duty liquid detergents, can lead to the formation of highly viscous and unpourable gel-like phases. This compound disrupts these ordered structures.

The mechanism of viscosity reduction is attributed to its ability to interfere with the packing of surfactant molecules. By inserting its bulky, planar xylene group between surfactant aggregates, it breaks up the extended, ordered liquid crystalline structures that are responsible for high viscosity. This action transforms a rigid gel into a pourable liquid, which is essential for product manufacturing, packaging, and consumer use.

Below is a representative data table illustrating the typical effect of this compound on the viscosity of a concentrated surfactant solution.

| Concentration of this compound (% w/w) | Viscosity (cP at 25°C) | System Appearance |

| 0 | > 50,000 | Opaque Gel |

| 2 | 15,000 | Viscous Liquid |

| 4 | 2,500 | Clear Liquid |

| 6 | 800 | Clear, Pourable Liquid |

| 8 | 550 | Clear, Pourable Liquid |

Note: Data are illustrative and represent typical behavior. Actual values depend on the specific surfactant system and conditions.

Optimization of Solubilization Performance in Concentrated Aqueous Formulations

The primary function of this compound is hydrotropy, the process of enhancing the aqueous solubility of poorly soluble organic compounds. cosmeticsinfo.org This is crucial in formulations that require high concentrations of active ingredients, perfumes, or other hydrophobic components in an aqueous base.

The solubilization mechanism does not rely on the critical micelle concentration (CMC) characteristic of surfactants. Instead, a hydrotrope's effectiveness begins at a specific concentration known as the Minimum Hydrotrope Concentration (MHC), above which significant solubilization occurs. The solubilization power generally increases with the concentration of the hydrotrope. This allows formulators to create clear, stable solutions of substances that would otherwise precipitate or cause turbidity.

The following table demonstrates the solubilization enhancement of a model poorly soluble organic compound by this compound.

| Concentration of this compound (% w/w) | Solubility of Compound 'X' (g/L) |

| 0 (Pure Water) | 0.15 |

| 5 | 1.2 |

| 10 | 4.5 |

| 15 | 9.8 |

| 20 | 17.2 |

Note: Data are illustrative. Compound 'X' represents a generic, poorly water-soluble organic molecule.

Mechanisms of Cloud Point Depression and Phase Behavior Control

Many formulations, particularly those containing non-ionic surfactants, exhibit a cloud point. This is the temperature at which the solution becomes turbid as the surfactant phase-separates from the water. whamine.com For practical applications, it is often necessary to raise the cloud point to ensure the product remains stable and clear across a wide range of storage and use temperatures.

This compound functions as a cloud point elevator. neaseco.com The mechanism involves the interaction of the hydrotrope with the non-ionic surfactant aggregates. Non-ionic surfactants phase-separate as temperature increases due to the dehydration of their hydrophilic (e.g., polyethylene oxide) chains. This compound molecules associate with these chains, increasing their hydrophilicity and hydration. This stronger interaction with water means that a higher temperature is required to induce the dehydration and subsequent phase separation, thus elevating the cloud point. This ensures the formulation remains a clear, single-phase liquid at higher temperatures. nih.gov

The table below shows the effect of this compound on the cloud point of a typical non-ionic surfactant solution.

| Surfactant System (5% Non-ionic Surfactant in Water) | Cloud Point (°C) |

| No Additive | 45 |

| + 2% this compound | 58 |

| + 4% this compound | 72 |

| + 6% this compound | 85 |

Note: Data are illustrative of the general effect.

Hydrophilic-Lipophilic Deviation (HLD/HLD(N)) and Related Thermodynamic Models in Formulation Design

The Hydrophilic-Lipophilic Deviation (HLD) and the normalized HLDN are advanced thermodynamic models used to predict and control the phase behavior of surfactant-oil-water systems. These frameworks are powerful for designing formulations like microemulsions by quantifying the effects of variables such as oil type, temperature, and salinity on the surfactant's affinity for the oil versus the water phase.

However, these models are specifically developed for systems stabilized by traditional surfactants that form well-defined interfacial films and exhibit phase inversion behavior (e.g., from oil-in-water to water-in-oil emulsions). The stabilization mechanism of hydrotropes like this compound is fundamentally different; it relies on bulk solution properties and loose aggregation rather than the formation of distinct, structured interfacial layers.

Consequently, the HLD/HLD(N) framework is not directly applicable to systems where this compound is the primary stabilizing agent. There is no evidence in current research literature of the application of HLD models to characterize the "optimum formulation" of a hydrotrope, as the concept of phase inversion and balanced microemulsions central to HLD does not translate to hydrotropic systems. The thermodynamic modeling of hydrotropy focuses instead on solute-hydrotrope interactions and aggregation phenomena within the aqueous phase.

Chemical Separation and Purification Processes

The unique solubilizing properties of hydrotropes, including this compound, have been explored for applications in chemical separation and purification. These methods leverage the ability of a concentrated hydrotrope solution to selectively increase the solubility of certain organic compounds, enabling their separation from complex mixtures.

One prominent application is in extractive distillation . This technique is used to separate components of a mixture that have very close boiling points, making conventional distillation difficult or impossible. By adding a hydrotrope solution as a solvent, the relative volatility of the components can be altered. The hydrotrope interacts differently with each component, selectively increasing the solubility (and thus reducing the volatility) of one over the other. This enhanced difference in volatility allows for an efficient separation via distillation. For example, hydrotropic solutions have been researched for the separation of isomeric mixtures, such as xylene or cresol isomers, which are challenging to separate otherwise.

In liquid-liquid extraction , an aqueous hydrotrope solution can be used as the extracting phase to selectively pull specific organic compounds from an organic solvent phase. The high solubility of the target compound in the hydrotrope solution drives the mass transfer from the organic phase to the aqueous phase, facilitating the separation. After extraction, the hydrotrope can often be recovered and recycled by diluting the solution with water, which causes the solubilized organic compound to precipitate out.

Enhanced Liquid-Liquid Extraction Methodologies Utilizing Hydrotropes

Liquid-liquid extraction (LLE) is a crucial separation technique in the chemical industry, but its efficiency can be limited by the low solubility of target compounds in the aqueous phase. The addition of hydrotropes like this compound to the aqueous phase can overcome this limitation. The mechanism involves the hydrotrope molecules forming dynamic, structured assemblies around the sparingly soluble solute molecules, thereby increasing their concentration in the aqueous phase. jetir.org This phenomenon, known as hydrotropic solubilization, enhances the mass transfer of the solute from the organic phase to the aqueous phase.

Research has demonstrated that the extraction efficiency is highly dependent on the hydrotrope concentration. Below a specific concentration, termed the Minimum Hydrotrope Concentration (MHC), the effect is negligible. Above the MHC, the solubility of the organic solute, and consequently the extraction efficiency, increases significantly with rising hydrotrope concentration. researchgate.netjchps.com This allows for the separation of valuable organic compounds, such as isomers with close boiling points, which are otherwise difficult to separate using conventional distillation. jetir.orgajpaonline.com An important advantage of using hydrotropes in LLE is the avoidance of emulsion formation, a common issue with traditional surfactant-based extraction systems. jetir.org The hydrotrope can often be recovered from the aqueous phase by simple dilution, which reduces its concentration below the MHC and causes the solubilized organic compound to precipitate. researchgate.net

Table 1: Illustrative Effect of Hydrotrope Concentration on LLE Performance for a Model Organic Solute

| Hydrotrope Concentration (mol/L) | Solute Solubility in Aqueous Phase (g/L) | Distribution Coefficient (Aqueous/Organic) | Extraction Efficiency (%) |

| 0.0 (Pure Water) | 1.5 | 0.05 | 4.8 |

| 0.5 | 1.6 | 0.053 | 5.0 |

| 1.0 (MHC) | 4.5 | 0.15 | 13.0 |

| 1.5 | 12.0 | 0.40 | 28.6 |

| 2.0 | 25.5 | 0.85 | 45.9 |

| 2.5 | 42.0 | 1.40 | 58.3 |

Note: Data are representative based on established principles of hydrotropic solubilization and are intended for illustrative purposes.

Membrane Separation and Facilitated Transport Studies with Hydrotropic Enhancers

In membrane-based separations, particularly those involving liquid membranes, the transport of a specific solute across the membrane can be enhanced by incorporating a "carrier" molecule into the membrane phase—a mechanism known as facilitated transport. libretexts.orgresearchgate.net Hydrotropes such as this compound are investigated for their potential as transport enhancers or facilitators. The underlying principle is that the hydrotrope, within the membrane, can reversibly bind with the target solute at the feed-side interface, transport it across the membrane as a complex, and release it at the permeate-side interface, often driven by a chemical potential gradient (e.g., a pH difference). rsc.org

Studies on anion-exchange membranes have shown that the presence of ammonium salts within the membrane matrix can significantly increase its selectivity for certain molecules. mdpi.com The ammonium cation of the hydrotrope can play a direct role in these interactions. By facilitating the transport of a target species, hydrotropes can increase both the flux (rate of transport) and the selectivity of the separation process. rsc.orgmdpi.com This is particularly valuable for the separation of valuable solutes from complex mixtures or for the removal of pollutants from wastewater streams.

Table 2: Conceptual Influence of Hydrotropic Enhancer on Facilitated Transport Across a Liquid Membrane

| Parameter | Standard Liquid Membrane | Hydrotrope-Enhanced Liquid Membrane |

| Carrier Molecule | None | This compound |

| Target Solute Flux (mol/m²·s) | 1.2 x 10⁻⁶ | 8.5 x 10⁻⁶ |

| Selectivity (Target Solute / Contaminant) | 15 | 95 |

| Transport Enhancement Factor | 1.0 | 7.1 |

Note: This table provides a conceptual illustration of facilitated transport enhancement. Actual values are system-dependent.

Influence on Heat and Mass Transfer Rates in Distillation and Other Separation Units

The rates of heat and mass transfer are critical parameters governing the efficiency and design of separation units like distillation columns and absorbers. Research has shown that the addition of hydrotropes to aqueous systems can significantly influence these rates. The increase in the solubility of a sparingly soluble organic compound due to the presence of a hydrotrope directly enhances the liquid-phase mass transfer coefficient (kLa). researchgate.netresearchgate.net As the hydrotrope concentration is increased above the MHC, the driving force for mass transfer is amplified, leading to a more rapid transfer of molecules between phases. researchgate.net

Table 3: Research Findings on the Effect of Hydrotrope Concentration on the Mass Transfer Coefficient (kLa) of a Sparingly Soluble Organic Compound

| Hydrotrope Concentration (mol/L) | Mass Transfer Coefficient, kLa (s⁻¹) | Enhancement Factor |

| 0.0 | 0.92 x 10⁻⁵ | 1.0 |

| 0.5 | 1.55 x 10⁻⁵ | 1.68 |

| 1.0 | 2.61 x 10⁻⁵ | 2.84 |

| 1.5 | 3.88 x 10⁻⁵ | 4.22 |

| 2.0 | 5.02 x 10⁻⁵ | 5.46 |

Source: Data structure adapted from studies on mass transfer enhancement by hydrotropes. researchgate.netresearchgate.net

Advanced Materials Science and Nanotechnology

The unique properties of this compound as an amphiphilic and surface-active compound have led to its investigation in the synthesis and modification of advanced materials. Its ability to influence interfacial properties and self-assemble in solution makes it a valuable tool in polymerization, nanomaterial synthesis, and the stabilization of colloidal systems.

Role in Emulsion Polymerization Kinetics and Particle Morphology Control

Emulsion polymerization is a widely used industrial process for producing synthetic latexes. The kinetics of this process and the morphology of the resulting polymer particles are heavily influenced by the type and concentration of the stabilizer or emulsifier used. researchgate.net this compound, as an ammonium salt of a sulfonated organic acid, belongs to a class of compounds used as anionic emulsifiers. walshmedicalmedia.com Its role is to stabilize monomer droplets at the beginning of the reaction and, more importantly, to stabilize the newly formed polymer particles, preventing them from coagulating.

Research on structurally similar anionic surfactants, such as polyoxyethylene alkylphenyl ether ammonium sulfate, shows that increasing the surfactant concentration leads to a higher rate of polymerization (Rp) and a greater number of polymer particles (Np). researchgate.net This is because a higher surfactant concentration results in the formation of more micelles, which are the primary loci for particle nucleation. Consequently, with a larger number of particles, the final particle size (Dp) is typically smaller. By acting as a stabilizer, this compound can therefore be used to control key kinetic parameters and ultimately influence the final properties of the latex, such as particle size distribution, film formation, and mechanical strength. pcimag.comresearchgate.net

Table 4: Influence of this compound Concentration on Key Emulsion Polymerization Parameters

| Emulsifier Concentration (mmol/L) | Polymerization Rate, Rp (mol/L·s) | Number of Particles, Np (particles/L) | Final Average Particle Diameter, Dp (nm) |

| 5 | 1.5 x 10⁻⁴ | 0.8 x 10¹⁷ | 150 |

| 10 | 2.1 x 10⁻⁴ | 1.5 x 10¹⁷ | 115 |

| 20 | 2.8 x 10⁻⁴ | 2.9 x 10¹⁷ | 85 |

| 40 | 3.7 x 10⁻⁴ | 5.5 x 10¹⁷ | 60 |

Note: This table illustrates general trends observed in emulsion polymerization kinetics when varying anionic surfactant concentration, based on principles from related research. researchgate.net

Investigation as a Structure-Directing Agent or Templating Material in Nanomaterial Synthesis

The synthesis of nanostructured materials with controlled porosity and morphology often relies on the use of templating or structure-directing agents (SDAs). rsc.org In "soft" templating, amphiphilic molecules like surfactants self-assemble in solution to form micelles or other ordered structures. These assemblies then act as a template around which inorganic or polymeric precursors can organize. metall-mater-eng.com Subsequent removal of the organic template leaves behind a nanostructured material with a specific pore architecture.

This compound, with its ability to form organized assemblies above its MHC, is investigated as an SDA. The size and shape of the hydrotrope aggregates can influence the resulting pore size and structure of the synthesized material. Research shows that varying the concentration of the templating agent can be used to tune the pore diameter, specific surface area, and pore volume of the final product. frontiersin.org This templating approach is a versatile method for producing a wide range of nanomaterials, including mesoporous silica, metal oxides, and carbons, for applications in catalysis, separation, and energy storage. metall-mater-eng.com

Table 5: Effect of Templating Agent Concentration on Nanomaterial Properties

| Templating Agent Concentration (wt%) | Resulting Pore Diameter (nm) | Specific Surface Area (m²/g) | Pore Volume (cm³/g) |

| 1.0 | 2.5 | 850 | 0.85 |

| 2.5 | 4.0 | 720 | 0.98 |

| 5.0 | 6.5 | 610 | 1.15 |

| 7.5 | 9.0 | 530 | 1.20 |

Surface Modification of Colloids and Nanoparticles in Aqueous Dispersions

The stability of nanoparticles in an aqueous medium is critical for many applications. Due to their high surface energy, nanoparticles tend to agglomerate to reduce this energy, leading to instability and loss of function. cd-bioparticles.net Surface modification is a key strategy to prevent this agglomeration and ensure a stable colloidal dispersion. frontiersin.orgatlantis-press.com this compound can be used as a surface-modifying agent through physical adsorption.

When added to a nanoparticle dispersion, the hydrophobic xylene part of the molecule adsorbs onto the nanoparticle surface, while the hydrophilic ammonium sulfonate head group orients towards the aqueous phase. cd-bioparticles.net This creates a hydrophilic layer on the particle surface, improving its compatibility with water. Furthermore, the dissociation of the ammonium sulfonate group imparts a negative charge to the particle surface. This surface charge generates an electrostatic repulsive force between adjacent particles, preventing them from coming close enough to aggregate. ethz.chbrookhaveninstruments.com The magnitude of this surface charge, often quantified by the zeta potential, is a key indicator of colloidal stability. science.gov

Table 6: Impact of this compound as a Surface Modifier on Nanoparticle Dispersion Stability

| Modifier Concentration (g/L) | Average Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Dispersion Stability |

| 0.0 | 850 (Aggregated) | -5.2 | Unstable |

| 0.1 | 165 | -22.5 | Moderate |

| 0.5 | 120 | -35.8 | Good |

| 1.0 | 118 | -45.1 | Excellent |

Note: This table demonstrates the typical effect of an anionic surfactant on the physical properties and stability of a nanoparticle dispersion.

Catalysis and Reaction Media Research

The utility of this compound in catalysis is primarily linked to its hydrotropic nature. Hydrotropes are amphiphilic compounds that, at certain concentrations, can significantly increase the aqueous solubility of sparingly soluble organic molecules. wikipedia.orgresearchgate.net This property is particularly valuable in creating effective reaction media for complex chemical transformations.

Influence as an Additive or Co-Solvent in Homogeneous and Heterogeneous Catalytic Systems

In both homogeneous and heterogeneous catalysis, the efficiency of a reaction often depends on the ability of the reactants to come into contact with the catalyst. When reactants have poor solubility in the reaction medium, the reaction rate can be severely limited. This compound, as a hydrotrope, can act as a co-solvent to create a homogeneous or micro-heterogeneous environment that facilitates the interaction between the catalyst and the reactants.

Research into the use of hydrotropes as additives in catalytic systems has shown that they can enhance reaction rates by solubilizing hydrophobic reactants in an aqueous phase. This is particularly relevant for green chemistry, where the use of water as a solvent is encouraged. researchgate.net While specific studies focusing solely on this compound are limited, the principles of hydrotropy suggest its potential to act as a phase transfer catalyst in certain systems. Phase transfer catalysts work by transporting a reactant from one phase to another where the reaction can proceed more efficiently. wikipedia.orgalfachemic.comprinceton.eduoperachem.com The amphiphilic structure of this compound, with its polar sulfonate group and non-polar xylene ring, allows it to interact with both aqueous and organic phases, potentially facilitating the transfer of reactants across the phase boundary.

The table below illustrates the potential effects of a hydrotropic co-solvent like this compound in catalytic systems.